![molecular formula C19H16N2O5 B2794825 N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide CAS No. 919018-06-7](/img/structure/B2794825.png)
N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound is a derivative of acetaminophen (also known as paracetamol), which is a widely used over-the-counter medication . Acetaminophen is known for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties .
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and conditions under which the reactions are carried out. For instance, acetaminophen can undergo reactions typical of phenols and amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For instance, acetaminophen has a melting point of 168-172 °C .Scientific Research Applications
Chemistry and Synthesis
Coumarins and chromenes are significant families of natural compounds with considerable importance in pharmacological applications. Synthetic procedures for compounds like 6H-benzo[c]chromen-6-ones, which share structural similarities with the queried compound, have been extensively reviewed. These procedures include Suzuki coupling reactions for the synthesis of biaryl structures, which then undergo lactonization, and reactions of 3-formylcoumarin with various reagents, highlighting the versatility and pharmacological relevance of such structures (Mazimba, 2016).
Pharmacology and Therapeutic Potential
The pharmacological profile of phenylpiracetam, a compound structurally analogous to piracetam and based on pyrrolidin-2-one, has been improved through stereochemical modifications, demonstrating the importance of structural and stereochemical considerations in enhancing biological properties (Veinberg et al., 2015). This research underscores the potential for chemical derivatives of coumarin and chromene to exhibit significant pharmacological advantages.
Biological Activity
The review on the degradation of acetaminophen by advanced oxidation processes provides insights into the biotoxicity of pharmaceutical compounds and their transformation products in the environment, highlighting the need for careful consideration of the environmental impact and toxicity of chemical compounds (Qutob et al., 2022). Although not directly related to the queried compound, this research contextually supports the importance of understanding the broader implications of chemical synthesis and use.
Mechanism of Action
Target of Action
It is structurally similar to paracetamol (acetaminophen), which primarily targets the cyclooxygenase (cox) pathways .
Mode of Action
Based on its structural similarity to paracetamol, it may inhibit the cox pathways, similar to nonsteroidal anti-inflammatory drugs (nsaids) . It may also interact with serotonergic, opioid, nitric oxide (NO), and cannabinoid pathways .
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway by inhibiting the COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . It may also affect the serotonergic, opioid, nitric oxide (NO), and cannabinoid pathways .
Pharmacokinetics
Based on its structural similarity to paracetamol, it may have similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Based on its structural similarity to paracetamol, it may have analgesic and antipyretic effects .
Safety and Hazards
Future Directions
The future directions in the study of a compound could involve exploring new synthesis methods, investigating its mechanism of action, or developing new applications. For instance, research on acetaminophen is ongoing to better understand its mechanism of action and to develop safer and more effective analogs .
Biochemical Analysis
Biochemical Properties
The compound N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is reported to be a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 μM, respectively . This suggests that it interacts with the COX-2 enzyme, potentially influencing biochemical reactions involving this enzyme.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibition of COX-2. It may bind to the active site of the enzyme, preventing it from catalyzing its normal reactions .
Metabolic Pathways
Given its role as a COX-2 inhibitor, it may be involved in pathways related to the metabolism of prostaglandins .
properties
IUPAC Name |
N-(4-acetamidophenyl)-6-methoxy-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11(22)20-12-3-5-13(6-4-12)21-19(24)18-10-16(23)15-9-14(25-2)7-8-17(15)26-18/h3-10H,1-2H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDRIYTXFWWWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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